molecular formula C19H20N4O3S B7149380 N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-2-ethylsulfonylbenzamide

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-2-ethylsulfonylbenzamide

Cat. No.: B7149380
M. Wt: 384.5 g/mol
InChI Key: AANWMTRHVNEUGO-UHFFFAOYSA-N
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Description

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-2-ethylsulfonylbenzamide is a complex organic compound that features a triazole ring, a phenyl group, and a benzamide moiety

Properties

IUPAC Name

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-4-27(25,26)17-11-6-5-10-16(17)19(24)20-15-9-7-8-14(12-15)18-22-21-13(2)23(18)3/h5-12H,4H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANWMTRHVNEUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NN=C(N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-2-ethylsulfonylbenzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazines and carboxylic acids or their derivatives.

    Attachment of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Benzamide Moiety: The benzamide group is formed through the reaction of an amine with a benzoyl chloride derivative.

    Sulfonylation: The ethylsulfonyl group is introduced through sulfonylation reactions using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-2-ethylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-2-ethylsulfonylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may be investigated for its therapeutic potential in treating various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-2-ethylsulfonylbenzamide involves its interaction with specific molecular targets. The triazole ring and benzamide moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds such as fluconazole and voriconazole share the triazole ring structure and exhibit antifungal activity.

    Benzamide Derivatives: Compounds like sulpiride and tiapride are benzamide derivatives used in the treatment of psychiatric disorders.

Uniqueness

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-2-ethylsulfonylbenzamide is unique due to the combination of its triazole ring, phenyl group, and benzamide moiety, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

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